4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester
Overview
Description
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester is an organic compound with the molecular formula C15H18O5 It is known for its unique structure, which includes an acetyl group, a methoxy group, and a phenoxy group attached to a butanoic acid ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester typically involves the esterification of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products
Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)-butanoic Acid Ethyl Ester.
Reduction: 4-(4-Acetyl-2-methoxyphenoxy)-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The phenoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-methoxyphenoxy)acetate: Similar structure but lacks the acetyl group.
2-(4-acetyl-2-methoxyphenoxy)acetic acid: Similar structure but with a different ester group.
Uniqueness
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-15(17)6-5-9-20-13-8-7-12(11(2)16)10-14(13)18-3/h7-8,10H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKVQFXWAOWFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733902 | |
Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174884-21-0 | |
Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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